(-)-Erinacine E - 178232-25-2

(-)-Erinacine E

Catalog Number: EVT-1183078
CAS Number: 178232-25-2
Molecular Formula: C25H36O6
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The total synthesis of (-)-Erinacine E has been a subject of research due to its complex structure. Watanabe and Nakada reported a total synthesis involving 39 steps with a total yield of 0.9%. This multi-step process is indicative of the challenges associated with synthesizing such complex natural products. The synthesis typically involves intricate organic reactions, including cyclizations and functional group transformations, to construct the cyathane core and the sugar moiety integral to its structure .

A notable approach to synthesizing (-)-Erinacine E includes biomimetic strategies that mimic natural biosynthetic pathways. For instance, an intramolecular aldol reaction was identified as a crucial step in one synthetic route, which was driven by the rational design of a benzoyl group migration .

Molecular Structure Analysis

The molecular structure of (-)-Erinacine E features a unique bicyclic framework characteristic of cyathane derivatives. It possesses multiple stereocenters and includes a sugar moiety that contributes to its biological activity. The structural elucidation has been accomplished through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography .

Key structural features include:

  • A bicyclic core structure with specific stereochemistry.
  • A sugar component that is essential for its interaction with biological targets.
  • Functional groups that contribute to its solubility and reactivity.
Chemical Reactions Analysis

(-)-Erinacine E undergoes various chemical reactions that are essential for its biological activity and potential therapeutic applications. One significant aspect is its interaction with receptors in the nervous system, particularly as an agonist for the kappa opioid receptor, which may mediate some of its neuroprotective effects .

Additionally, it has been shown that (-)-Erinacine E can be transformed into other biologically active compounds through biotransformation processes involving microorganisms. For example, certain fungi can convert (-)-Erinacine E into new analogs, demonstrating its reactivity and potential for modification in pharmacological contexts .

Mechanism of Action

The mechanism of action of (-)-Erinacine E primarily involves the stimulation of nerve growth factor synthesis. This action is crucial for neuronal survival and differentiation. Research indicates that (-)-Erinacine E activates signaling pathways associated with neurotrophic factors, enhancing neuronal resilience against stressors such as oxidative damage .

In vitro studies have demonstrated that exposure to (-)-Erinacine E leads to increased secretion of nerve growth factor from astroglial cells, suggesting a direct role in promoting neuronal health and potentially mitigating neurodegenerative processes .

Physical and Chemical Properties Analysis

(-)-Erinacine E exhibits several notable physical and chemical properties:

  • Molecular Formula: C18_{18}H27_{27}O5_{5}
  • Molecular Weight: Approximately 335.41 g/mol
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but less soluble in water.
  • Melting Point: Specific melting point data is often not published due to the compound's complexity and variability in isolation methods.

These properties influence its extraction methods from Hericium erinaceus as well as its formulation in potential therapeutic applications.

Applications

The applications of (-)-Erinacine E are primarily rooted in its neuroprotective properties:

  • Neurodegenerative Disease Treatment: Research suggests that it may be beneficial in treating conditions like Alzheimer's disease by promoting neuronal health.
  • Cognitive Enhancement: Its ability to stimulate nerve growth factor synthesis positions it as a candidate for cognitive enhancement therapies.
  • Biotechnology: The compound's production through fermentation processes highlights its potential use in biotechnological applications for producing natural neuroprotective agents.
Natural Occurrence and Biosynthesis of (-)-Erinacine E

Taxonomic Origins in Hericium Basidiomycetes

(-)-Erinacine E is a bioactive cyathane-type diterpenoid exclusively biosynthesized by fungi within the genus Hericium (Basidiomycota, Agaricomycetes). This genus comprises phylogenetically related species including Hericium erinaceus (lion’s mane mushroom), Hericium coralloides (coral tooth fungus), and Hericium americanum (bear’s head). Among these, Hericium erinaceus constitutes the primary source of (-)-erinacine E, where it is localized almost entirely within the vegetative mycelial network rather than the fruiting bodies [2] [3] [9]. Chemotaxonomic analyses confirm that Hericium erinaceus strains exhibit significantly higher (-)-erinacine E production compared to other Hericium species, though trace quantities have been detected in submerged mycelial cultures of Hericium coralloides [9]. The compound is absent in taxonomically distant medicinal mushrooms (e.g., Ganoderma spp., Cordyceps spp.), highlighting the evolutionary specialization of cyathane diterpenoid biosynthesis within this genus [3] [7].

Table 1: Distribution of (-)-Erinacine E Across Hericium Species

SpeciesTissue TypeDetection StatusRelative Abundance
Hericium erinaceusMyceliumConsistent++++ (High)
Hericium erinaceusFruiting BodyNot Detected-
Hericium coralloidesMyceliumIntermittent+ (Low)
Hericium americanumMyceliumNot Reported? (Unknown)

Biosynthetic Pathways in Fungal Mycelia

The biosynthesis of (-)-erinacine E follows the cyathane diterpenoid backbone assembly pathway, initiated by the cyclization of geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by a diterpene synthase (EriE), forming the characteristic cyathane core structure (cyatha-3,12-diene) [1] [2]. (-)-Erinacine E arises via a specific oxidative branch pathway:

  • Core Oxidation: Cyatha-3,12-diene undergoes allylic oxidation at C-12, mediated by a FAD-dependent monooxygenase (EriM), yielding erinacine Q (epoxycyathin) [1] [2].
  • Selective Modifications: Erinacine Q serves as the direct precursor for (-)-erinacine E biosynthesis. A cytochrome P450 enzyme (putatively EriI or EriC) hydroxylates the C-6 position. Subsequent non-enzymatic rearrangements (e.g., dehydration, keto-enol tautomerism) finalize the formation of the α,β-unsaturated ketone moiety characteristic of (-)-erinacine E [1] [2] [8].
  • Non-Enzymatic Steps: Significant aspects of the late-stage modifications leading to (-)-erinacine E are non-enzymatic, occurring spontaneously under physiological conditions (pH, temperature) in the mycelial cytosol [1].

The genes encoding these enzymes reside within the eri biosynthetic gene cluster (BGC), spanning approximately 20 kb. This cluster includes genes for GGPP synthase (eriE), multiple cytochrome P450s (eriA, eriC, eriI), FAD oxidoreductases (eriM, eriK, eriN), NAD(P)H-dependent reductases (eriB, eriH, eriO, eriP), and transporters (eriD) [2] [8]. Heterologous expression of the core eri cluster (including eriE, eriM, and specific P450s) in Saccharomyces cerevisiae successfully reconstitutes the pathway up to erinacine Q and its derivatives, supporting the enzymatic assignments [1].

Table 2: Key Enzymes in the Proposed (-)-Erinacine E Biosynthetic Pathway

Enzyme Gene (Designation)Enzyme TypeFunction in (-)-Erinacine E PathwayEvidence
eriEDiterpene synthaseCyclizes GGPP to cyatha-3,12-dieneHeterologous expression [1]
eriMFAD-dependent oxidaseOxidizes cyatha-3,12-diene to erinacine QGene knockout, metabolite loss [1] [2]
eriI or eriC (putative)Cytochrome P450Hydroxylates erinacine Q at C-6Cluster homology, analog studies [2] [8]
N/ANon-enzymaticRearrangement to form α,β-unsaturated ketoneChemical analysis [1]

Environmental and Substrate-Dependent Production Optimization

(-)-Erinacine E accumulation in Hericium erinaceus mycelia is highly responsive to environmental factors and nutrient composition, offering significant levers for bioprocess optimization:

  • Substrate Composition: Carbon and nitrogen sources profoundly influence yield. Complex media containing oatmeal and lactalbumin hydrolysate significantly boost overall erinacine titers (including erinacine C, a pathway analog) compared to minimal malt-based media. Specifically, media formulations rich in complex polysaccharides (e.g., oatmeal homogenate) and organic nitrogen (e.g., lactalbumin hydrolysate, yeast extract) enhance yields by 30–50% [2] [9]. Conversely, defined media with simple sugars (glucose) and inorganic nitrogen (NH₄NO₃) favor precursors like erinacine Q but suppress downstream derivatives like (-)-erinacine E and erinacine C [2].
  • Strain Selection: Genetic background is a critical determinant. Wild isolates of Hericium erinaceus (e.g., strain HeG) demonstrate superior (-)-erinacine production capabilities compared to commercial cultivars. Quantitative analyses reveal >10-fold variations in erinacine A (structurally similar) content among strains, strongly suggesting parallel variability for (-)-erinacine E [9]. Targeted strain improvement via selective breeding or hybridization exploits this natural variation.
  • Fermentation Parameters: Submerged fermentation is the primary method for industrial-scale (-)-erinacine E production. Key parameters include:
  • pH: Optimal initial pH ranges between 4.5–5.5 [8] [9].
  • Temperature: Maintained at 24–26°C [8] [9].
  • Aeration/Oxygen Transfer: Crucial for oxidative steps; achieved via agitation (120–150 rpm) in shake flasks or controlled aeration in bioreactors [8] [9].
  • Fermentation Duration: Typical production phases span 12–21 days, with peak (-)-erinacine analog titers often observed in late logarithmic to early stationary phase [8] [9].
  • Scale-Up: Successful translation from laboratory (2L flasks) to industrial scale (20-ton bioreactors) has been demonstrated for erinacine A-enriched biomass, validating the scalability of optimized Hericium mycelial fermentation [8].

Table 3: Impact of Substrate and Process Parameters on Erinacine Production

FactorCondition Favoring High Erinacine YieldObserved Effect on Pathway/Output
Nitrogen SourceOrganic (Yeast extract, peptone, lactalbumin)↑ Overall erinacine titers (incl. C, A, S); ↓ Erinacine Q
Carbon SourceComplex (Oatmeal homogenate)↑ Biomass & erinacine titers
Strain TypeWild isolate (e.g., HeG)↑ Erinacine A content >42 mg/g DW; infer high (-)-E potential
Culture TypeSubmerged liquid fermentationEssential for mycelial biomass & metabolite production
Fermentation Duration12–21 daysPeak production in late log/early stationary phase
ScaleIndustrial bioreactors (up to 20-ton)Proven scalability of erinacine A production [8]

Comparative Analysis of Erinacine E Distribution Across Hericium Species

While (-)-erinacine E is predominantly associated with Hericium erinaceus, its occurrence and abundance exhibit marked interspecific and intrastrain variability:

  • Hericium erinaceus vs. Other Species: (-)-Erinacine E is a chemotaxonomic marker for Hericium erinaceus mycelia. Targeted metabolomic studies consistently detect it in Hericium erinaceus strains but report only sporadic or trace occurrences in closely related species like Hericium coralloides under standard cultivation conditions [9]. Hericium americanum remains largely uninvestigated for this specific metabolite.
  • Intraspecific Strain Variation: Significant quantitative differences exist among Hericium erinaceus strains. Wild isolates, particularly those sourced from diverse geographical regions in China (e.g., HeG, YC-01), demonstrate superior capacity for cyathane diterpenoid biosynthesis compared to domesticated cultivars [9]. Hybrid strains developed for fast growth often show reduced secondary metabolite output, highlighting a trade-off between biomass accumulation and specialized metabolism.
  • Detection Challenges & Research Gaps: Precise quantification of (-)-erinacine E across species is hindered by:
  • Lack of Pure Standards: Until recently, purified (-)-erinacine E was unavailable, relying on semi-quantitative methods relative to other erinacines [9].
  • Co-occurrence with Analogs: The presence of structurally similar erinacines (Q, P, A, C, S) requires high-resolution separation techniques (e.g., HSCCC, UPLC-MS/MS) for accurate (-)-erinacine E quantification [9].
  • Limited Cross-Species Screening: Comprehensive metabolite profiling across numerous strains of non-erinaceus Hericium species under optimized conditions is lacking. Current data suggests Hericium erinaceus is the most reliable source [9].

Consequently, strain selection within Hericium erinaceus, coupled with optimized cultivation, represents the most viable strategy for accessing (-)-erinacine E, rather than exploitation of other Hericium species.

Properties

CAS Number

178232-25-2

Product Name

(-)-Erinacine E

IUPAC Name

(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1

InChI Key

YUCYEVHMFBEBSC-JQALDXPXSA-N

SMILES

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O

Synonyms

erinacine E
erinacine-E

Canonical SMILES

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.